3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-Benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a fused imidazo[2,1-f]purine core. Its structure features:
Properties
IUPAC Name |
2-benzyl-6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-12-25-18-19(23-21(25)27(14)16-10-6-7-11-17(16)28)24(2)22(30)26(20(18)29)13-15-8-4-3-5-9-15/h3-12,28H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHRJKWSCUGKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure allows for various interactions with biological macromolecules, making it a candidate for drug development.
- Molecular Formula : C22H19N5O3
- Molecular Weight : 401.4 g/mol
- CAS Number : 919041-35-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include enzymes and receptors involved in various signaling pathways. The compound's effects are mediated through the modulation of these targets, leading to changes in cellular pathways that can result in therapeutic effects.
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. For instance, research on related compounds has shown that they can act as serotonin receptor ligands (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety management .
In a study involving forced swim tests in mice, certain derivatives demonstrated greater potency than traditional anxiolytics such as diazepam . This suggests that compounds similar to this compound may also possess similar properties.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE4B and PDE10A. These enzymes play a significant role in various cellular processes by regulating cyclic nucleotide levels. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for numerous physiological responses including mood regulation and cognitive function .
Study on Antidepressant Activity
A series of studies focused on the synthesis and evaluation of imidazo[2,1-f]purine derivatives revealed that modifications in their structure could enhance their affinity for serotonin receptors while maintaining low inhibitory activity against PDEs. One specific compound demonstrated promising results in behavioral tests indicative of antidepressant efficacy .
Pharmacokinetic Properties
Research has also addressed the pharmacokinetic properties of these compounds using micellar electrokinetic chromatography (MEKC). This method allowed for the assessment of lipophilicity and metabolic stability, which are crucial parameters for drug development. Compounds exhibiting favorable pharmacokinetic profiles were identified as potential leads for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione | Structure | Antidepressant |
| 3-(2-hydroxyphenyl)propionic acid | Structure | Anti-inflammatory |
This table summarizes some similar compounds and their associated biological activities, highlighting the relevance of structural modifications in determining pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological and pharmacokinetic profiles of imidazo[2,1-f]purine-2,4-dione derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:
Key Findings:
Substituent Impact on 5-HT1A Affinity :
- The 2-hydroxyphenyl group in the target compound may enhance 5-HT1A binding via hydrogen bonding, similar to the 2-fluorophenyl group in AZ-853 and 3i .
- Trifluoromethyl substitution (AZ-861) increases 5-HT1A agonism but reduces brain penetration compared to AZ-853 .
Pharmacokinetic Differences: Piperazinylalkyl chains (AZ-853, AZ-861) improve solubility but may increase cardiovascular side effects (e.g., hypotension) due to α1-adrenolytic activity . The hydroxyl group in the target compound could enhance metabolic stability compared to methoxy analogs (e.g., 3i) .
Therapeutic vs. Adverse Effects: Compounds with fluorophenyl groups (AZ-853, 3i) show stronger antidepressant efficacy but risk weight gain or sedation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
